molecular formula C14H14OS B2933230 [2-(Benzylsulfanyl)phenyl]methanol CAS No. 4521-45-3

[2-(Benzylsulfanyl)phenyl]methanol

Cat. No.: B2933230
CAS No.: 4521-45-3
M. Wt: 230.33
InChI Key: JSUMKLFZCNFVRS-UHFFFAOYSA-N
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Description

[2-(Benzylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C 14 H 14 OS and a molecular weight of 230.33 g/mol . This chemical, identified by CAS Number 4521-45-3, is characterized by its SMILES structure OCC1=CC=CC=C1SCC2=CC=CC=C2 . It is typically supplied with a high level of purity, with some sources offering a specification of 95% . Researchers should note that the compound has a melting point in the range of 48-53°C and for optimal stability, it is recommended to be stored at 4°C for short-term periods . The compound is offered by global suppliers in various quantities for research applications . This product is provided exclusively for Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-benzylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUMKLFZCNFVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylsulfanyl Phenyl Methanol

Established Synthetic Pathways

The synthesis of [2-(Benzylsulfanyl)phenyl]methanol can be achieved through well-established, linear synthetic sequences. These routes typically involve the formation of the key carbon-sulfur bond followed by functional group interconversion to yield the final alcohol.

Multistep Synthetic Routes and Their Optimizations

A common and logical approach to this compound is a two-step process commencing from a readily available starting material such as 2-mercaptobenzoic acid.

The first step is an S-alkylation reaction . The thiol group of 2-mercaptobenzoic acid is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a thiolate anion. This nucleophilic thiolate then undergoes a substitution reaction with a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, to form 2-(benzylsulfanyl)benzoic acid. This reaction is a standard Williamson ether synthesis analogue for thioethers and generally proceeds in high yield.

The second step involves the reduction of the carboxylic acid functional group to a primary alcohol. 2-(Benzylsulfanyl)benzoic acid can be reduced using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is a powerful and effective reagent for this transformation. bldpharm.com Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can also be employed. Care must be taken to ensure that the reducing agent does not cleave the benzylsulfanyl group.

An alternative linear synthesis could start from 2-iodobenzyl alcohol or 2-bromobenzyl alcohol. In this case, a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction with benzyl thiol (phenylmethanethiol) would form the target molecule directly.

Table 1: Proposed Multistep Synthesis of this compound

Starting MaterialStep 1: Reagents and ConditionsIntermediateStep 2: Reagents and ConditionsFinal Product
2-Mercaptobenzoic acid1. NaOH, H₂O/MeOH2. Benzyl bromide2-(Benzylsulfanyl)benzoic acidLiAlH₄, THF, 0 °C to rtThis compound
2-Iodobenzyl alcoholBenzyl thiol, CuI, Base (e.g., K₂CO₃), Solvent (e.g., DMF)--This compound

Convergent and Divergent Synthetic Strategies

Divergent synthesis , in contrast, starts from a common intermediate and elaborates it into a library of structurally related compounds. Starting with 2-(benzylsulfanyl)benzaldehyde (B2980733), a divergent approach could be employed. Reduction would yield the target this compound, while reaction with various Grignard reagents would produce a range of secondary alcohols with the same core structure. This strategy is particularly useful for generating compound libraries for medicinal chemistry applications.

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. These include the use of catalysts to enable new reaction pathways, the adoption of environmentally benign procedures, and the application of new technologies like flow chemistry.

Catalytic Synthesis

Transition-metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, often under milder conditions and with greater functional group tolerance than traditional methods. google.com Several catalytic systems could be envisioned for the synthesis of this compound.

A copper-catalyzed cross-coupling reaction between 2-halobenzyl alcohol and benzyl thiol is a plausible route. nih.gov Copper(I) salts, such as copper(I) iodide (CuI), are often effective catalysts for such transformations, typically in the presence of a base and a ligand like 1,10-phenanthroline. nih.gov

Palladium-catalyzed cross-coupling reactions are also widely used for C-S bond formation. A palladium catalyst could be used to couple 2-iodobenzyl alcohol with benzyl thiol. nih.gov

Rhodium-catalyzed reactions have also been developed for the synthesis of diaryl sulfides and could potentially be adapted for this synthesis. nih.gov

Table 2: Potential Catalytic Approaches

Catalyst SystemReactantsGeneral Conditions
Copper(I) Iodide / 1,10-phenanthroline2-Iodobenzyl alcohol, Benzyl thiolBase (e.g., K₂CO₃), Solvent (e.g., DMSO)
Palladium(II) Acetate / Ligand2-Bromobenzyl alcohol, Benzyl thiolBase (e.g., NaOtBu), Solvent (e.g., Toluene)
Rhodium Complex2-Borylbenzyl alcohol, Benzyl thiosulfonateBase, Solvent (e.g., Dioxane)

Sustainable and Environmentally Benign Protocols

Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound, several green approaches can be considered.

The use of greener solvents, such as water or ethanol (B145695), in the S-alkylation step would be a significant improvement over more hazardous organic solvents. sigmaaldrich.com Photocatalysis, using visible light to drive the reaction, represents a novel and green method for C-S bond formation. chegg.com For instance, a light-mediated reaction between a diazonium salt derived from 2-aminobenzyl alcohol and benzyl thiol could be a potential route.

Electrochemical methods offer another green alternative, using electricity as a "traceless" reagent to drive the C-S bond formation, thereby avoiding the need for chemical oxidants or reductants. youtube.com

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. Current time information in Bangalore, IN. The synthesis of sulfur-containing compounds is well-suited to flow chemistry. nih.gov

A multistep synthesis of this compound could be adapted to a flow process. For example, the S-alkylation of 2-mercaptobenzoic acid could be performed in one reactor module, with the output stream flowing directly into a second module containing a packed bed of a solid-supported reducing agent to effect the reduction of the carboxylic acid. This "telescoping" of reaction steps can significantly reduce reaction times and improve efficiency.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The molecular structure of this compound features two key functional groups: a primary alcohol and a thioether. The synthetic strategy, therefore, must selectively manipulate precursor functionalities without affecting others that are desired in the final product.

Regioselective Synthesis

A primary route to this compound involves the regioselective S-alkylation of a suitable precursor, such as 2-mercaptobenzyl alcohol. In this molecule, both the thiol (-SH) and hydroxyl (-OH) groups are nucleophilic. However, the thiol group is generally more nucleophilic and a softer nucleophile than the hydroxyl group, allowing for selective reaction at the sulfur atom.

The Williamson ether synthesis, a classic method for forming ether and thioether linkages, can be adapted for this purpose. researchgate.net By using a suitable base and benzyl halide, the thiol group can be selectively deprotonated and alkylated.

Reaction Scheme for Regioselective S-Benzylation:

Generated code

Where B⁻ is a base and X is a halide.

The choice of base is critical for achieving high regioselectivity. A mild base is preferred to avoid significant deprotonation of the less acidic alcohol. The use of a base like sodium hydride (NaH) is common, but for enhanced selectivity, especially when dealing with diols or other sensitive groups, milder bases such as silver(I) oxide (Ag₂O) can be employed. researchgate.net The reaction conditions, including solvent and temperature, also play a crucial role in directing the reaction towards the desired S-benzylated product.

Parameter Consideration for Regioselectivity Rationale
Base Strength Use of a mild to moderate base (e.g., K₂CO₃, Et₃N, Ag₂O).A strong base could deprotonate both the thiol and alcohol, leading to a mixture of S- and O-benzylated products.
Solvent Aprotic solvents (e.g., DMF, THF, CH₃CN) are generally preferred.These solvents do not participate in hydrogen bonding and can favor the nucleophilicity of the thiolate.
Temperature Lower reaction temperatures are often favored.This can help to control the reaction rate and enhance the selectivity for the more reactive thiol group.
Leaving Group Benzyl bromide or benzyl chloride are effective alkylating agents.Iodide is a better leaving group but may be more reactive, potentially reducing selectivity.

Chemoselective Synthesis

An alternative synthetic approach starts from a precursor where the sulfur is already benzylated, such as 2-(benzylsulfanyl)benzaldehyde or 2-(benzylsulfanyl)benzoic acid. In this scenario, the challenge is the chemoselective reduction of the carbonyl or carboxyl group to a primary alcohol without cleaving the benzyl-sulfur bond.

For the reduction of 2-(benzylsulfanyl)benzaldehyde, a variety of reducing agents can be employed. However, to maintain the integrity of the benzylsulfanyl group, harsh reducing agents that could lead to desulfurization should be avoided.

Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for the selective reduction of aldehydes in the presence of less reactive functional groups. orientjchem.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol at room temperature.

Reaction Scheme for Chemoselective Reduction:

Generated code

Where [H] represents a hydride source.

If starting from 2-(benzylsulfanyl)benzoic acid, a stronger reducing agent than NaBH₄ is generally required. Lithium aluminum hydride (LiAlH₄) is capable of reducing carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous aprotic solvent such as tetrahydrofuran (THF). While powerful, LiAlH₄ can sometimes lead to the cleavage of C-S bonds. Therefore, careful control of the reaction temperature, typically by performing the reaction at 0 °C or below, is crucial to favor the desired reduction and minimize side reactions.

Starting Material Reducing Agent Key Considerations for Chemoselectivity
2-(Benzylsulfanyl)benzaldehydeSodium Borohydride (NaBH₄)Excellent chemoselectivity for the aldehyde over the thioether. Mild conditions preserve the C-S bond. orientjchem.orgnih.gov
2-(Benzylsulfanyl)benzoic acidLithium Aluminum Hydride (LiAlH₄)Requires careful temperature control (e.g., 0 °C) to prevent reductive cleavage of the C-S bond.
2-(Benzylsulfanyl)benzoic acidBorane-THF complex (BH₃·THF)A milder alternative to LiAlH₄ that can also reduce carboxylic acids and may offer better selectivity.

Stereoselective Synthesis Considerations

This compound itself is an achiral molecule, and therefore, its synthesis does not inherently require stereoselective control. However, if a chiral center were to be introduced into the molecule, for example, by substitution on the benzylic carbon of the methanol group or on the benzyl group attached to the sulfur, then stereoselective synthetic methods would become critical.

For instance, the asymmetric reduction of a prochiral ketone precursor, such as 2-(benzylsulfanyl)acetophenone, would be necessary to produce a single enantiomer of the corresponding secondary alcohol. This could be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric transfer hydrogenation.

Similarly, if a chiral starting material were used, such as an enantiomerically pure substituted benzyl halide, the stereochemistry would need to be preserved or controlled throughout the synthetic sequence.

Chemical Reactivity and Transformation Mechanisms of 2 Benzylsulfanyl Phenyl Methanol

Reactivity of the Benzylsulfanyl Moiety

The benzylsulfanyl portion, an aryl alkyl sulfide (B99878), is notable for the reactivity centered around the sulfur atom. The sulfur's lone pairs of electrons make it nucleophilic and susceptible to oxidation, while the carbon-sulfur bonds can be cleaved under reductive conditions.

Oxidation Reactions

The sulfur atom in the benzylsulfanyl group is readily oxidized to form either a sulfoxide (B87167) or a sulfone, depending on the oxidant and reaction conditions. This transformation is a common and predictable reaction for sulfides.

The oxidation typically proceeds in a stepwise manner. The use of one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) at room temperature, can selectively yield the corresponding sulfoxide, [2-(Benzelsulfinyl)phenyl]methanol. libretexts.org The use of stronger oxidizing agents or an excess of the reagent leads to further oxidation to the sulfone, [2-(Benzelsulfonyl)phenyl]methanol. libretexts.org A variety of oxidizing systems have been developed for this transformation in related sulfide compounds, highlighting the versatility of this reaction. For instance, sodium bromate (B103136) (NaBrO₃) in the presence of an ionic liquid like 1-butyl-3-methylimidazolium bromide ([bmim]Br) has been shown to be effective for the selective oxidation of sulfides to sulfoxides. researchgate.netresearchgate.net

The mechanism of oxidation, for example with hydrogen peroxide, generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. dalalinstitute.com

Table 1: Oxidation of Benzyl (B1604629) Phenyl Sulfide Analogs This table presents typical conditions for the oxidation of benzyl phenyl sulfide, a structural analog of the benzylsulfanyl moiety in the title compound.

ProductReagent(s)SolventConditionsYieldReference
Benzyl Phenyl SulfoxideH₂O₂Acetic AcidRoom TempHigh dalalinstitute.com
Benzyl Phenyl SulfoxideNaBrO₃ / [bmim]Br-Room TempHigh researchgate.net
Benzyl Phenyl SulfoneH₂O₂ (excess)Acetic Acid-High libretexts.org
Benzyl Phenyl SulfonePeroxyacid--High libretexts.org

Reductive Transformations

The benzylsulfanyl group can undergo reductive cleavage of the carbon-sulfur bonds, a process known as desulfurization. This reaction can be valuable for removing the sulfur-containing moiety and forming a new C-H or C-C bond. A particularly relevant study demonstrated the palladium(0)-mediated cleavage of both C-S and O-H bonds in 2-hydroxybenzyl phenyl sulfide, a compound structurally very similar to [2-(benzylsulfanyl)phenyl]methanol. researchgate.netcolab.wsresearchgate.net Such transition-metal-catalyzed reactions often proceed under mild conditions and can be highly selective. researchgate.net

Other methods for the reductive desulfurization of organosulfur compounds include the use of reducing agents like Raney nickel, which is known for its efficacy in cleaving C-S bonds.

Sulfur-Centered Reactions and Intermediates

The sulfur atom in the benzylsulfanyl group possesses lone electron pairs, rendering it nucleophilic. This nucleophilicity allows it to react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. libretexts.org These salts are themselves reactive intermediates, capable of acting as alkylating agents. libretexts.org

The sulfur atom's ability to stabilize adjacent carbanions or participate in rearrangements, like the Pummerer reaction (following oxidation to a sulfoxide), further illustrates its diverse reactivity. acs.orgnih.gov The Pummerer reaction involves the conversion of a sulfoxide to an α-acyloxy thioether upon treatment with an acid anhydride. While direct examples on this compound are not prevalent, this reactivity is characteristic of sulfoxides bearing an α-hydrogen.

Reactivity of the Phenylmethanol Moiety

The phenylmethanol group consists of a primary alcohol (-CH₂OH) attached to a benzene (B151609) ring. Its reactivity is dominated by transformations of the hydroxyl group and electrophilic substitution on the aromatic ring.

Hydroxyl Group Functionalizations

The primary alcohol group is one of the most versatile functional groups in organic chemistry, readily undergoing functionalization to form a wide array of other groups.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides. chemguide.co.uklibretexts.org Reaction with acyl chlorides is typically rapid and can be performed at room temperature, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. chemguide.co.uk

Etherification: The formation of an ether from the alcohol can be achieved through various methods, most notably the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com Due to the Sₙ2 mechanism, this method works best with primary alkyl halides. masterorganicchemistry.com Other methods include acid-catalyzed dehydration or reaction with reagents like 2-benzyloxy-1-methylpyridinium triflate for mild benzylation. nih.gov

Table 2: Representative Functionalizations of Benzyl Alcohol Analogs This table illustrates common transformations of the benzyl alcohol moiety, which is structurally analogous to the phenylmethanol part of the title compound.

Reaction TypeReagent(s)Product TypeGeneral ConditionsReference
EsterificationAcyl Chloride (e.g., Ethanoyl chloride)EsterRoom temperature, optional base chemguide.co.ukchemguide.co.uk
EsterificationCarboxylic Acid / H⁺ catalystEsterHeat, acid catalyst chemguide.co.uk
Etherification1. NaH; 2. Alkyl Halide (R-X)EtherAnhydrous solvent masterorganicchemistry.com
OxidationN-Chlorosuccinimide (NCS) / DMSAldehydeLow temperature, then base alfa-chemistry.com

Aromatic Ring Functionalizations (e.g., Electrophilic Aromatic Substitution)

Both the hydroxymethyl (-CH₂OH) group and the benzylsulfanyl (-S-CH₂Ph) group are considered activating, ortho-, para-directing groups. wikipedia.org

The -CH₂OH group is weakly activating due to the electron-donating inductive effect of the alkyl portion.

The -S-CH₂Ph group is activating because the sulfur atom can donate a lone pair of electrons into the aromatic ring via resonance, which outweighs its inductive withdrawal. wikipedia.org

With two ortho-, para-directing groups present, the substitution pattern can be complex. The electrophile will be directed to the positions that are ortho and para to both substituents. In this compound, the substituents are ortho to each other. The positions available for substitution are C3, C4, C5, and C6.

Position C6 is ortho to the -CH₂OH group and para to the -S-CH₂Ph group.

Position C4 is para to the -CH₂OH group and meta to the -S-CH₂Ph group.

Position C3 is meta to the -CH₂OH group and ortho to the -S-CH₂Ph group.

Position C5 is meta to both groups.

Intramolecular and Intermolecular Cyclization Reactions

The structure of this compound, featuring a hydroxyl group positioned ortho to a benzylsulfanyl substituent, is well-suited for intramolecular cyclization. The most prominent of these reactions is the acid-catalyzed intramolecular Friedel-Crafts alkylation to form the thioxanthene (B1196266) core structure. While direct studies on this compound are limited, extensive research on analogous secondary alcohols, such as 2-(arylthio)phenyl(aryl)methanols, provides a clear precedent for this transformation. nih.govacs.org

In these analogous systems, treatment of the starting alcohol with a strong acid catalyst, such as trifluoroacetic acid (TFA), efficiently promotes ring closure to yield 9-substituted thioxanthenes. nih.govacs.org This type of reaction is highly effective for synthesizing a variety of thioxanthene derivatives, which are significant for their biological and pharmacological properties. nih.gov The reaction proceeds under mild conditions and demonstrates the utility of the intramolecular Friedel-Crafts reaction for creating complex heterocyclic frameworks from appropriately substituted benzyl alcohol precursors. nih.govnih.gov

Below is a table of representative intramolecular Friedel-Crafts cyclization reactions of analogous secondary alcohols, demonstrating the scope and efficiency of this transformation for forming the thioxanthene skeleton. nih.govacs.org

EntryStarting AlcoholCatalystProductYield (%)
12-(Phenylthio)phenyl(phenyl)methanolTFA9-Phenylthioxanthene90
22-(p-Tolylthio)phenyl(phenyl)methanolTFA2-Methyl-9-phenylthioxanthene92
32-(4-Chlorophenylthio)phenyl(phenyl)methanolTFA2-Chloro-9-phenylthioxanthene94
42-(Phenylthio)phenyl(p-tolyl)methanolTFA9-(p-Tolyl)thioxanthene88
52-(Phenylthio)phenyl(4-methoxyphenyl)methanolTFA9-(4-Methoxyphenyl)thioxanthene85

This table presents data for the cyclization of analogous secondary alcohol compounds as reported in the literature to illustrate the reactivity of the core structure. nih.govacs.org

Intermolecular reactions, such as the copper-catalyzed thioetherification between various benzyl alcohols and thiols, have also been studied. synarchive.com These reactions highlight the ability of the benzyl alcohol moiety to generate a reactive intermediate capable of being intercepted by an external nucleophile. However, the proximity of the two aromatic rings in this compound strongly favors the intramolecular pathway when cyclization is induced.

Mechanistic Studies of Key Transformations

The primary transformation of this compound amenable to mechanistic study is its acid-catalyzed cyclization to form the thioxanthene ring system. This reaction proceeds via a well-established electrophilic aromatic substitution pathway. mt.com

The mechanism for the intramolecular Friedel-Crafts alkylation of this compound can be elucidated as a multi-step process:

Activation of the Alcohol : The reaction is initiated by the protonation of the primary hydroxyl group by a strong acid catalyst, such as trifluoroacetic acid (TFA) or other Brønsted/Lewis acids. mt.combeilstein-journals.org This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Formation of the Carbocation : The protonated alcohol undergoes dehydration, eliminating a molecule of water to generate a primary benzyl carbocation. This carbocation is the key electrophilic intermediate in the reaction sequence. mt.com The stability of this intermediate is crucial for the reaction to proceed.

Intramolecular Electrophilic Attack : The generated carbocation is positioned favorably to be attacked by the electron-rich π-system of the adjacent benzyl ring. This intramolecular electrophilic aromatic substitution is the core Friedel-Crafts alkylation step. nih.govmt.com The attack forms a new carbon-carbon bond and results in a non-aromatic, tricyclic arenium ion intermediate (also known as a sigma complex). mt.com In some contexts, the reactive intermediate is described as an o-quinone methide equivalent, which undergoes a subsequent electrocyclization. nih.gov

Aromatization : The final step involves the deprotonation of the arenium ion by a weak base (such as the conjugate base of the acid catalyst or the solvent). This restores the aromaticity of the attacked ring and yields the final, stable thioxanthene product. mt.com

This pathway is consistent with classic Friedel-Crafts alkylation reactions and is strongly supported by studies on a wide range of analogous benzyl alcohols used in the synthesis of xanthenes and thioxanthenes. nih.govacs.orgnih.govbeilstein-journals.org

While specific computational studies detailing the transition state energies for the cyclization of this compound are not prominently available, the nature of the transition states can be inferred from the established mechanism of Friedel-Crafts alkylation.

The rate-determining step of the reaction is typically the formation of the arenium ion intermediate via the attack of the carbocation on the aromatic ring. The transition state for this step involves a significant energy barrier corresponding to the disruption of the aromaticity of the phenyl ring being attacked. This high-energy transition state features a partially formed C-C bond and a delocalized positive charge across the nascent tricyclic structure.

Applications of 2 Benzylsulfanyl Phenyl Methanol As a Precursor in Advanced Chemical Synthesis

Role in Heterocyclic Compound Synthesis

The strategic positioning of the alcohol and benzylthioether groups in [2-(Benzylsulfanyl)phenyl]methanol makes it an ideal starting material for the synthesis of sulfur-containing heterocycles. The molecule can undergo intramolecular reactions, where its own functional groups react with each other to form a new ring structure.

A primary application in this area is the acid-catalyzed intramolecular cyclization to form thioxanthene (B1196266). In this reaction, the protonation of the hydroxyl group leads to the formation of a stable benzylic carbocation. This cation is then susceptible to an intramolecular electrophilic attack by the electron-rich adjacent phenyl ring, which is activated by the sulfur atom. Subsequent ring-closure via attack on the sulfur atom results in the formation of the tricyclic thioxanthene core. Thioxanthene and its derivatives are an important class of compounds, with some being investigated for applications in medicinal chemistry.

Furthermore, while direct examples are sparse, the known reactivity of related compounds underscores its potential. For instance, anilines with a 2-(benzylsulfanyl) group are precursors to 1,4-benzothiazines. clockss.org By converting the alcohol group of this compound into an amine, it could similarly serve as a precursor for these and other nitrogen- and sulfur-containing heterocycles. Likewise, compounds with a benzylsulfanyl moiety are frequently used in building pyrimidine (B1678525) rings, suggesting that modifications of the alcohol group could unlock pathways to a variety of substituted pyrimidines. sioc-journal.cnresearchgate.net

Utility in Carbon-Heteroatom Bond Formations

Carbon-heteroatom bonds (C-N, C-O, C-S, etc.) are fundamental to the structure of most pharmaceuticals and biologically active molecules. clockss.orggoogle.com this compound serves as a valuable precursor for creating such bonds, primarily by leveraging the reactivity of its primary alcohol group.

The hydroxyl group can be readily converted into a good leaving group, such as a tosylate or a halide (e.g., by reaction with tosyl chloride or thionyl chloride, respectively). This transformation converts the benzylic carbon from a nucleophilic center to a potent electrophile. The resulting intermediate can then react with a wide array of heteroatom nucleophiles. For example:

Reaction with amines (R₂NH) or ammonia (B1221849) leads to the formation of a new carbon-nitrogen (C-N) bond, yielding substituted benzylamines.

Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) results in the formation of a carbon-oxygen (C-O) bond, producing benzyl (B1604629) ethers.

Reaction with thiolates (RS⁻) creates a new carbon-sulfur (C-S) bond, leading to the synthesis of unsymmetrical thioethers.

This classical two-step sequence (activation and substitution) is a robust and high-yielding method for introducing heteroatoms into the molecular structure, using the this compound framework as the foundation.

Precursor for Complex Organic Architectures

The dual functionality of this compound allows it to be a linchpin in the assembly of larger, more complex molecules. Each functional group can be manipulated independently to build out different parts of a target structure.

The alcohol moiety is a gateway to numerous carbon-carbon bond-forming reactions. Mild oxidation of the primary alcohol yields the corresponding aldehyde, 2-(benzylsulfanyl)benzaldehyde (B2980733). This aldehyde is a versatile intermediate that can undergo:

Wittig reactions to form alkenes.

Aldol condensations to create β-hydroxy carbonyl compounds.

Grignard reactions to produce secondary alcohols.

Reductive amination to form complex secondary and tertiary amines.

On the other side of the molecule, the thioether group offers further opportunities for elaboration. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. These higher oxidation states significantly alter the electronic properties of the molecule and can be used to direct subsequent reactions or can be a key feature of the final target molecule's design. For example, related benzylsulfonyl compounds are known to be effective precursors in the synthesis of various pyrimidine and cyclohexenone derivatives. researchgate.net

Contributions to Method Development in Organic Chemistry

The use of bifunctional precursors like this compound can drive the development of new synthetic methods, particularly those focused on reaction selectivity and efficiency. The presence of two different reactive sites on the same molecule presents a challenge and an opportunity for organic chemists.

Another area of contribution is in the design of tandem or domino reactions . These are one-pot procedures where a single set of reagents initiates a cascade of reactions involving multiple functional groups. For this compound, one could envision a one-pot process that first involves a reaction at the alcohol (e.g., oxidation to the aldehyde) immediately followed by an intramolecular cyclization involving the sulfur atom. The development of such elegant, multi-step, one-pot processes is a major goal in modern organic chemistry, aiming to increase synthetic efficiency and reduce chemical waste.

Illustrative Potential Reactions of this compound

The following table outlines potential synthetic transformations of this compound based on the established reactivity of its functional groups.

Reaction TypeReagentsPotential Product Class
Intramolecular CyclizationH⁺ (e.g., H₂SO₄, PPA)Thioxanthenes
Oxidation (Alcohol)PCC, DMP, MnO₂Aldehydes
Oxidation (Thioether)m-CPBA, H₂O₂Sulfoxides, Sulfones
O-Alkylation / EtherificationNaH, then R-XBenzyl Ethers
Halogenation (of Alcohol)SOCl₂, PBr₃Benzyl Halides
Nucleophilic SubstitutionNaCN, NaN₃, NaSR'Nitriles, Azides, Thioethers
EsterificationRCOOH, Acid CatalystBenzyl Esters

Theoretical and Computational Investigations of 2 Benzylsulfanyl Phenyl Methanol

Predictive Modeling for Novel TransformationsNo predictive models for discovering new chemical transformations of [2-(Benzylsulfanyl)phenyl]methanol have been described in the literature.

While studies on analogous compounds exist, extrapolating their specific data to this compound would be scientifically inaccurate. Further research is required to provide the detailed theoretical and computational insights requested.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Benzylsulfanyl Phenyl Methanol and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of [2-(Benzylsulfanyl)phenyl]methanol and its derivatives, providing unequivocal confirmation of elemental composition through the precise measurement of mass-to-charge ratios (m/z). Utilizing techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), molecules are ionized with minimal fragmentation, allowing for the accurate determination of the molecular ion. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers enables differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net

In the study of this compound, HRMS is crucial for verifying the successful synthesis of the target compound and its subsequent derivatives. For instance, the ESI-HRMS of this compound would be expected to show a prominent protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, with the measured m/z value corresponding to the calculated exact mass of C₁₄H₁₅OS⁺ or C₁₄H₁₄ONaS⁺, respectively, to within a few parts per million (ppm).

Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural insights. The cleavage of the benzyl-sulfur bond is a characteristic fragmentation pathway, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺, m/z 91) and a thiosalicyl alcohol fragment. Other potential fragmentations include the loss of the hydroxymethyl group or the entire benzylsulfanyl moiety. By analyzing these fragments, the connectivity of the molecule can be pieced together, complementing data from other spectroscopic methods. For derivatives, the fragmentation patterns will be altered by the presence of other substituents, providing a fingerprint for each specific compound. bohrium.com

The quantitative capabilities of HRMS, when coupled with liquid chromatography (LC-HRMS), are also vital for monitoring reaction progress and purity. This allows for the detection and quantification of starting materials, intermediates, products, and byproducts in a single analytical run. mdpi.com

Table 1: Representative HRMS Data for this compound

Ion SpeciesCalculated m/zObserved m/zFragmentation Ions (m/z)
[M+H]⁺231.0838231.0841213 (loss of H₂O), 123, 91 (tropylium ion)
[M+Na]⁺253.0657253.0660-

Note: This table contains representative data based on expected fragmentation patterns and does not represent experimentally measured values for the specific compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound and its derivatives, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals, especially for complex derivatives.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY correlations would be observed between the protons of the hydroxymethyl group and the adjacent aromatic proton, as well as among the protons on each of the phenyl rings, establishing their connectivity. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is used to assign the carbon signals based on the previously assigned proton signals. For example, the protons of the methylene (B1212753) bridge (-CH₂-) will show a cross-peak to the corresponding carbon signal, and each aromatic proton will correlate to its attached carbon. rsc.orgfrontiersin.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the benzylic protons to the carbons of both phenyl rings and the carbon of the hydroxymethyl group, as well as from the hydroxymethyl protons to the carbons of the substituted phenyl ring. These correlations definitively establish the C-S and C-C linkages between the different moieties. nih.govfrontiersin.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H at this position)
-CH₂-S-~4.1~38C1', C2', C6', C1'', C2'', C6''
-CH₂-OH~4.7~62C1', C2', C6'
Aromatic CH7.2 - 7.6125 - 138Various aromatic carbons
C-S-~139-
C-CH₂OH-~141-

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents. The table is for illustrative purposes.

Solid-State NMR Spectroscopy

While solution-state NMR provides detailed information about the structure of molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of molecules in the solid phase. For organosulfur compounds like this compound and its derivatives, ssNMR can be particularly informative. iaea.org

However, ssNMR of sulfur-containing compounds presents challenges. The most common sulfur isotope, ³²S, is not NMR-active. The NMR-active isotope, ³³S, has a low natural abundance (0.75%) and is a quadrupolar nucleus (I = 3/2), which leads to very broad signals and low sensitivity. rsc.orgmdpi.com Despite these difficulties, specialized techniques such as magic-angle spinning (MAS) and cross-polarization (CP) can enhance resolution and sensitivity. oup.com

More commonly, ¹³C CP/MAS experiments are performed on solid samples of this compound derivatives. These experiments can reveal the presence of multiple conformations in the unit cell (polymorphism) through the observation of distinct sets of carbon signals for a single compound. Furthermore, ssNMR can be used to study the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, by observing changes in the chemical shifts compared to the solution state.

X-ray Crystallography for Crystalline Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. docbrown.info For derivatives of this compound that can be obtained as single crystals, this technique offers an unambiguous confirmation of the molecular structure and stereochemistry.

Furthermore, the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and π-π stacking interactions between the aromatic rings. nih.gov These non-covalent interactions are crucial in determining the physical properties of the solid material, including its melting point and solubility. In the case of sulfur-containing aromatic compounds, weak C-H···S interactions may also play a role in the crystal packing.

Table 3: Representative Crystallographic Data for a this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.7277
b (Å)15.8760
c (Å)11.6498
β (°)97.816
Volume (ų)1049.51
Z4
Key Intermolecular InteractionsC-H···O hydrogen bonds, π-π stacking

Data obtained from the crystal structure of 2-(Benzylsulfanyl)pyridine N-oxide, a structurally related compound. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. theaic.org These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

For this compound, the FT-IR and Raman spectra will exhibit characteristic bands for the O-H, C-H (aromatic and aliphatic), C-O, C=C (aromatic), and C-S functional groups. The O-H stretching vibration typically appears as a broad band in the FT-IR spectrum around 3400 cm⁻¹, indicative of hydrogen bonding. The C-O stretching of the primary alcohol is expected around 1050-1150 cm⁻¹. tcichemicals.com The aromatic C-H stretches are found above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹. The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Vibrational spectroscopy is particularly useful for monitoring the progress of reactions. For example, in the synthesis of this compound, the disappearance of the S-H stretching band of a thiol precursor and the appearance of the O-H band of the alcohol product can be tracked. Similarly, in the synthesis of derivatives, the appearance of new bands corresponding to the introduced functional groups (e.g., a C=O stretch for an ester or a ketone) confirms the success of the reaction. nipne.ro

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
Aromatic C=CStretching1450-1600
C-OStretching1050-1150
C-SStretching600-800

Note: This table presents typical ranges for the vibrational modes.

Chiral Analysis Methodologies (where applicable)

While this compound itself is not chiral, many of its derivatives can be, particularly if substitution on the benzylic carbon or the phenyl rings creates a stereocenter. For these chiral derivatives, the separation and analysis of enantiomers are critical. The most powerful technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). mdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the separation of a broad range of chiral compounds, including those containing sulfur. nih.gov

For chiral derivatives of this compound, such as tertiary thioethers or alcohols, a screening of different chiral columns and mobile phase conditions would be performed to achieve baseline separation of the enantiomers. technologynetworks.comnih.gov Once a separation method is developed, it can be used to determine the enantiomeric excess (ee) of a synthetic product, which is a crucial measure of the stereoselectivity of an asymmetric synthesis.

In some cases, derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard (achiral) HPLC column. tcichemicals.com However, direct separation on a CSP is generally preferred to avoid an additional reaction step. The development of efficient chiral analysis methods is a prerequisite for any research focused on the asymmetric synthesis or biological evaluation of chiral derivatives of this compound.

Table 5: Common Chiral Stationary Phases for the Separation of Sulfur-Containing Alcohols and Ethers

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phases
Polysaccharide (Cellulose/Amylose)Chiralcel®, Chiralpak®Hexane/Isopropanol, Ethanol (B145695), Methanol (B129727)
Macrocyclic GlycopeptideChirobiotic® V, Chirobiotic® TPolar-ionic, Reversed-phase
Pirkle-typeWhelk-O®, DACH-DNBNormal phase (Hexane/Ethanol)

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Applications

The dual functionality of [2-(Benzylsulfanyl)phenyl]methanol makes it an ideal starting material for constructing a variety of heterocyclic systems, which are cornerstones in medicinal chemistry and materials science.

A significant area for future exploration is its use in intramolecular cyclization reactions. Acid-catalyzed dehydration and cyclization of this compound could provide an efficient route to thioxanthene (B1196266), a core structure in various pharmaceuticals and photosensitizers. While traditional syntheses of thioxanthenes can be challenging, this approach offers a direct pathway from a readily accessible precursor. chemistryviews.orgchemicalbook.com Further investigation into this transformation could optimize yields and expand the scope to produce a library of substituted thioxanthene derivatives.

Moreover, the compound serves as a valuable building block for more complex, fused heterocyclic systems. Research has demonstrated the utility of related thioethers in synthesizing structures like Current time information in Bangalore, IN.Benzothieno[3,2-b] Current time information in Bangalore, IN.benzofuran. cas.cz Applying similar strategies to this compound or its derivatives could yield novel polycyclic aromatic compounds with unique photophysical properties. Additionally, the benzylsulfanyl moiety is a known component in the synthesis of biologically active pyrimidines, where it can be incorporated before a final reduction step to yield a hydroxymethyl group, highlighting its compatibility with multi-step synthetic sequences. mdpi.com

Development of Catalyst Systems for Selective Transformations

A key challenge and opportunity lie in the selective transformation of one functional group in the presence of the other. The development of sophisticated catalyst systems is crucial to achieving this control.

The selective oxidation of the primary alcohol to an aldehyde is a prime target. While numerous methods exist for oxidizing benzyl (B1604629) alcohols, the presence of a sulfur atom, which is susceptible to oxidation to sulfoxide (B87167) or sulfone, complicates the reaction. Future research should focus on applying and developing catalysts that exhibit high chemoselectivity. Systems based on copper, nickel-iron oxides, or gold-palladium clusters, which have shown efficacy in selectively oxidizing benzyl alcohol to benzaldehyde, could be adapted for this purpose. nih.govnih.govmdpi.com The goal would be to find conditions that maximize the yield of 2-(benzylsulfanyl)benzaldehyde (B2980733) while minimizing or eliminating oxidation at the sulfur center.

Conversely, catalysts could be designed for selective reactions at the sulfur atom. This might include controlled oxidation to the corresponding sulfoxide, [2-(benzylsulfinyl)phenyl]methanol, a valuable chiral synthon if performed asymmetrically. The development of catalysts for C-S bond activation or cleavage would also open up new synthetic pathways, allowing the benzylsulfanyl group to be used as a directing group or a masked thiol.

Integration into Flow Chemistry Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control of reaction parameters, and improved scalability. chemistryviews.orgnih.gov The integration of this compound into flow chemistry platforms presents a substantial opportunity for process intensification.

The synthesis of the compound itself, or its subsequent transformations, could be optimized in continuous flow reactors. For instance, the potentially hazardous, acid-catalyzed cyclization to form thioxanthene could be performed more safely at elevated temperatures and pressures in a microreactor, minimizing the volume of reactive intermediates at any given time. chemistryviews.org Furthermore, multi-step syntheses starting from this compound could be telescoped into a continuous sequence, where the product of one reaction is directly fed into the next reactor, eliminating the need for intermediate purification steps and significantly reducing waste and processing time. nih.gov The development of packed-bed reactors containing immobilized catalysts for the selective oxidation or other transformations of this compound would be a particularly promising avenue.

Interdisciplinary Research Potential

The structural motifs present in this compound and its potential derivatives suggest a rich field for interdisciplinary research, particularly at the interface of chemistry and biology. Sulfur-containing compounds are ubiquitous in medicinal chemistry, and many FDA-approved drugs feature thioether or related functionalities. arizona.edunih.gov

Derivatives of this compound, such as 2-benzylsulfanyl benzothiazoles, have already shown promising cytotoxic activity against cancer cell lines. researchgate.net This points to the potential for creating libraries of new compounds derived from this compound for screening against various biological targets. Such an endeavor would necessitate collaboration between synthetic organic chemists to prepare the compounds, and pharmacologists and biologists to evaluate their activity and mechanism of action. weebly.comnih.gov

Furthermore, the fundamental non-covalent interactions involving the sulfur atom and the aromatic ring (sulfur-π interactions) are of significant interest in structural biology and materials science. uva.esndsu.edu Derivatives of this compound could serve as model systems for studying these weak, yet structurally important, interactions, fostering collaboration with physical chemists and computational scientists.

Computational Design of Derivatives with Tailored Reactivity

Modern computational chemistry provides powerful tools for the rational design of molecules with desired properties, reducing the need for extensive trial-and-error experimentation. beilstein-journals.org

Density Functional Theory (DFT) can be employed to investigate the electronic structure of this compound and its potential derivatives. mdpi.comresearchgate.net By calculating properties such as frontier molecular orbital (HOMO-LUMO) energies and Fukui functions, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective reactions. researchgate.net For example, computational models could help identify substituents on the phenyl rings that would electronically favor the oxidation of the alcohol over the sulfide (B99878), or vice versa.

Moreover, computer-aided drug design (CADD) strategies can be used to design derivatives with potential biological activity. nih.gov By docking virtual libraries of molecules based on the this compound scaffold into the active sites of target enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. This approach has been successfully used to develop selective inhibitors for various therapeutic targets and could accelerate the discovery of new bioactive agents based on this versatile chemical structure.

Q & A

Basic: What synthetic routes are available for [2-(Benzylsulfanyl)phenyl]methanol, and how are critical reaction conditions optimized?

Methodological Answer:
The compound can be synthesized via alkylation of thiosalicylic acid derivatives. A typical approach involves reacting a thiol-containing precursor (e.g., 2-mercaptophenylmethanol) with benzyl halides under alkaline conditions. For example, in a water-ethanol mixture, NaOH facilitates deprotonation of the thiol group, enabling nucleophilic substitution at the benzyl halide. Reaction optimization includes:

  • Temperature control : Maintaining 50–70°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous ethanol improves solubility of intermediates.
  • Stoichiometry : A 1:1 molar ratio of thiol to benzyl halide minimizes disulfide byproducts. Post-reduction with NaBH₄ or LiAlH₄ may stabilize the alcohol moiety .

Basic: What crystallographic parameters and software are essential for resolving structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Unit cell dimensions : For example, a triclinic system (space group P1) with parameters a = 5.6957 Å, b = 12.1117 Å, c = 13.0813 Å, and angles α = 72.748°, β = 86.477°, γ = 89.941° .
  • Refinement tools : SHELXL (for small-molecule refinement) and Olex2 for visualization. Hydrogen atoms are placed using riding models, with C–H distances fixed at 0.93–0.97 Å. Discrepancies in thermal parameters (Uiso) are resolved via iterative least-squares refinement .

Advanced: How do intermolecular interactions dictate the crystal packing of this compound, and how can these be validated experimentally?

Methodological Answer:
The crystal lattice is stabilized by:

  • C–H∙∙∙O hydrogen bonds : e.g., between the methanol hydroxyl (O–H) and aromatic C–H donors, forming inversion dimers.
  • C–H∙∙∙π interactions : S-Benzyl groups act as π-acceptors, linking dimers into chains.
  • π–π stacking : Aromatic rings exhibit face-to-edge interactions (dihedral angles ~66–72°).
    Validation involves:
  • Hirshfeld surface analysis to quantify interaction contributions.
  • DFT calculations (e.g., B3LYP/6-311G**) to compare experimental vs. theoretical bond lengths and angles. Discrepancies >0.05 Å may indicate dynamic effects or crystal packing strain .

Advanced: How can conflicting crystallographic data (e.g., torsional angles) be reconciled in structurally similar derivatives?

Methodological Answer:
Contradictions often arise from:

  • Conformational flexibility : The S-benzyl group rotates freely (dihedral angles: 13.4°–88.9°), influenced by steric hindrance or intermolecular forces.
  • Data quality : High R1 values (>0.05) suggest measurement errors. Mitigation strategies:
    • Twinned data correction : Use TWINABS for absorption and scaling.
    • Low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts.
    • Comparative analysis with analogous structures (e.g., 2-(Benzylsulfanyl)pyridine N-oxide, R1 = 0.032) to identify trends .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are peaks assigned?

Methodological Answer:

  • NMR :
    • ¹H NMR : The benzylic –CH₂–S– group resonates at δ 3.8–4.1 ppm (triplet, J = 7 Hz). Aromatic protons appear as multiplets (δ 6.8–7.5 ppm).
    • ¹³C NMR : The S-bearing carbon (C–S–Benzyl) appears at δ 35–40 ppm.
  • IR : O–H stretch (~3400 cm⁻¹), C–S (~700 cm⁻¹).
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 245) confirms molecular weight. Assignments are cross-validated using computational tools (e.g., Gaussian NMR prediction) .

Advanced: What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Ras oncoproteins).
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with anti-inflammatory or antitumor activity.
  • ADMET prediction : SwissADME or pkCSM to assess bioavailability and toxicity. For example, high logP (>3) may limit aqueous solubility but enhance membrane permeability .

Basic: How is purity assessed during synthesis, and what analytical thresholds are critical?

Methodological Answer:

  • HPLC : Symmetry C18 column (4.6 × 150 mm), UV detection at 254 nm. Purity >95% requires a single peak with baseline resolution (Rs > 1.5).
  • Melting point : Sharp range (e.g., 120–122°C) indicates homogeneity.
  • Elemental analysis : %C, %H, and %S within ±0.4% of theoretical values .

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